molecular formula C25H23NO4 B11319222 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11319222
M. Wt: 401.5 g/mol
InChI Key: FTZIWSLJHZROLI-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-6-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including a tetrahydroisoquinoline moiety. The compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-6-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrahydroisoquinoline moiety: This step involves the alkylation of the furochromenone core with a suitable tetrahydroisoquinoline derivative.

    Oxidation and functional group modifications: The final steps include oxidation reactions to introduce the oxo group and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-6-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one substituent is replaced by another, often under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,5-DIMETHYL-6-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-7H-FURO[3,2-G]CHROMEN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-6-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting signaling pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: Compounds with an indole nucleus that show diverse biological activities.

    Other furochromenones: Compounds with variations in the substituents on the furochromenone core.

Uniqueness

3,5-DIMETHYL-6-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-7H-FURO[3,2-G]CHROMEN-7-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H23NO4/c1-15-14-29-22-12-23-21(11-20(15)22)16(2)19(25(28)30-23)7-8-24(27)26-10-9-17-5-3-4-6-18(17)13-26/h3-6,11-12,14H,7-10,13H2,1-2H3

InChI Key

FTZIWSLJHZROLI-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC5=CC=CC=C5C4)C

Origin of Product

United States

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